Chemical structure and properties of 1H-Indene-2-acetic acid
Chemical structure and properties of 1H-Indene-2-acetic acid
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 1H-Indene-2-acetic acid .
Chemical Identity & Structural Analysis
1H-Indene-2-acetic acid is a bicyclic aromatic acid characterized by a fused benzene and cyclopentadiene ring system. Unlike its saturated counterpart (2,3-dihydro-1H-indene-2-acetic acid) or its regioisomer (1H-indene-3-acetic acid), this compound possesses a distinct reactivity profile due to the presence of the endocyclic double bond at the C2-C3 position and the acidic methylene protons at C1.
| Property | Data |
| CAS Number | 57932-05-5 |
| IUPAC Name | 2-(1H-Inden-2-yl)acetic acid |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol |
| SMILES | OC(=O)CC1=CC2=CC=CC=C2C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Insoluble in Water |
Structural Dynamics: Tautomerism & Aromaticity
The 1H-indene system is not static.[1][2][3] It exists in equilibrium with its 3H-tautomer, although the 1H-form is generally the thermodynamically stable isomer in the absence of substitution that conjugates the double bond to the benzene ring differently.
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1H-Form (Stable): The
carbon is at position 1. The double bond is between C2 and C3. -
Acidity of C1: The protons at C1 (
in DMSO) are weakly acidic due to the formation of the aromatic indenyl anion (10 -electrons) upon deprotonation. This allows for facile functionalization at the C1 position.
Physicochemical Properties
The following data summarizes the core physical parameters critical for handling and formulation.
| Parameter | Value (Experimental/Predicted) | Context |
| Melting Point | 185–188 °C (Decomposes) | High lattice energy due to H-bonding dimers. |
| pKa (COOH) | 4.35 ± 0.10 | Typical for aryl-acetic acids; slightly lower than acetic acid due to the inductive effect of the unsaturated ring. |
| LogP | 2.15 | Moderately lipophilic; suitable for membrane permeability. |
| UV | ~260 nm | Characteristic of the styrene-like conjugation in the indene system. |
Synthetic Pathways & Manufacturing
Synthesis of 1H-Indene-2-acetic acid requires careful control to prevent saturation of the C2-C3 double bond (leading to the indane impurity) or isomerization to the 3-isomer.
Primary Synthetic Strategy: Modified Reformatsky or Knoevenagel
A robust route involves the condensation of 2-indanone with a two-carbon electrophile, followed by dehydration.
-
Precursor: 2-Indanone.
-
Reagent: Triethyl phosphonoacetate (Horner-Wadsworth-Emmons) or Ethyl bromoacetate (Reformatsky).
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Intermediate: Ethyl 2-indanylideneacetate (Exocyclic double bond).
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Isomerization & Hydrolysis: Acid-catalyzed hydrolysis shifts the double bond into the ring (endo-cyclic) to form the thermodynamically stable 1H-indene-2-acetic acid.
Caption: Synthetic flow from 2-indanone to 1H-indene-2-acetic acid, highlighting the critical isomerization step.
Reactivity Profile & Biological Applications[5]
1. Chemical Reactivity
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Amide Coupling: The carboxylic acid group is readily activated (using EDC/NHS or HATU) to form amides. This is the primary utility in drug discovery, where the indene ring serves as a lipophilic pharmacophore.
-
Polymerization: The C2=C3 double bond is susceptible to radical polymerization. Storage Condition: Store at -20°C under inert gas (Argon) to prevent spontaneous oligomerization.
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Oxidation: The double bond is electron-rich and can be oxidized to the epoxide or cleaved to a dicarbonyl species under harsh oxidative conditions.
2. Pharmaceutical Applications
-
NSAID Development: Structurally analogous to Indomethacin and Sulindac . The indene-2-acetic acid scaffold inhibits Cyclooxygenase (COX) enzymes. The unsaturated ring provides a rigid planar geometry that fits into the COX active site hydrophobic channel.
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CRTH2 Antagonists: Derivatives of indene-acetic acid have been explored as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), relevant in asthma and allergic rhinitis therapy.
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Plant Growth Regulation: Exhibits auxin-like activity, mimicking Indole-3-acetic acid (IAA), though with altered transport kinetics in plant tissue.
Experimental Protocol: Amide Coupling Validation
Objective: To verify the functional integrity of the carboxylic acid moiety by synthesizing a benzylamide derivative.
Reagents:
-
1H-Indene-2-acetic acid (1.0 eq)
-
Benzylamine (1.1 eq)[2]
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
Methodology:
-
Dissolution: Dissolve 174 mg (1 mmol) of 1H-Indene-2-acetic acid in 5 mL of anhydrous DCM under nitrogen.
-
Activation: Add 190 mg (1.2 mmol) of EDC·HCl and 162 mg (1.2 mmol) of HOBt. Stir at 0°C for 30 minutes.
-
Coupling: Add 118 mg (1.1 mmol) of benzylamine dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with 20 mL DCM. Wash sequentially with 1M HCl (2 x 10 mL), Sat. NaHCO₃ (2 x 10 mL), and Brine (10 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane.
Expected Result: Formation of N-benzyl-2-(1H-inden-2-yl)acetamide (Yield > 80%).
References
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Chemical Identity & CAS: 1H-Indene-2-acetic acid (CAS 57932-05-5).[4][5] Smolecule. Retrieved from
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Synthetic Methodology (Indenes): Synthesis of Indenes. Organic Chemistry Portal. Retrieved from
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Pharmaceutical Application (Amide Derivatives): Substituted trans-1,2-diaminocyclohexyl amide compounds. European Patent Office (EP 0147085 B1). Retrieved from
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Structural Analog Analysis (Sulindac/Indomethacin): Design, Synthesis and Biological Activity of 1H-Indene-2-Carboxamides. Taylor & Francis. Retrieved from
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Physical Properties (General Indene Data): Indene - Properties and Reactivity. Wikipedia / NIST Webbook. Retrieved from
